3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

Description

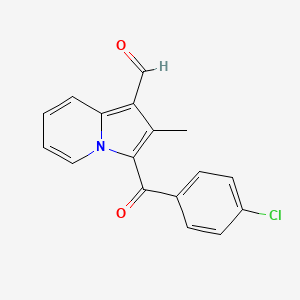

3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde (CAS: 685891-13-8) is an indolizine derivative with the molecular formula C₁₇H₁₂ClNO₂ and a molecular weight of 297.7 g/mol . Structurally, it features a 4-chloro-benzoyl group at position 3, a methyl group at position 2, and an aldehyde functional group at position 1 of the indolizine core (Figure 1).

Properties

Molecular Formula |

C17H12ClNO2 |

|---|---|

Molecular Weight |

297.7 g/mol |

IUPAC Name |

3-(4-chlorobenzoyl)-2-methylindolizine-1-carbaldehyde |

InChI |

InChI=1S/C17H12ClNO2/c1-11-14(10-20)15-4-2-3-9-19(15)16(11)17(21)12-5-7-13(18)8-6-12/h2-10H,1H3 |

InChI Key |

YCTQBNZIWPJPTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrrole-Pyridine Annulation

A representative route involves the acid-catalyzed cyclization of pyrrole derivatives with α,β-unsaturated carbonyl compounds. For example, treating 2-acetylpyrrole with cinnamaldehyde in acetic acid yields a substituted indolizine intermediate, which is subsequently oxidized and acylated. However, this method suffers from low regioselectivity (≤50% yield) and requires harsh conditions (reflux at 120°C for 12–24 hours).

Functionalization Post-Cyclization

After indolizine formation, the 4-chlorobenzoyl and carbaldehyde groups are introduced via Friedel-Crafts acylation and Vilsmeier-Haack formylation, respectively. Challenges include:

- Competing side reactions at the electron-rich indolizine ring.

- Over-oxidation of the aldehyde group during formylation.

Palladium-Catalyzed Multicomponent Synthesis

A breakthrough methodology developed by Lévesque et al. (2020) enables the one-pot assembly of indolizines via a palladium-catalyzed carbonylative process.

Reaction Mechanism

The synthesis involves three components:

- 2-Bromopyridine : Serves as the pyridine precursor.

- Imine : Traps the in situ-generated acyl palladium intermediate.

- Alkyne : Participates in a 1,3-dipolar cycloaddition with the mesoionic dipole.

Key steps:

- Carbonylative Oxidative Addition : Pd(0) inserts into the C–Br bond of 2-bromopyridine under CO atmosphere, forming an acyl palladium complex.

- Dipole Generation : The acyl complex reacts with imine to produce a pyridine-based 1,3-dipole.

- Cycloaddition : The dipole undergoes [3+2] cycloaddition with alkynes, yielding the indolizine core.

Catalytic System Optimization

The choice of ligand critically impacts yield (Table 1).

| Ligand | Yield of 1,3-Dipole (%) | Reaction Temperature (°C) |

|---|---|---|

| None | 38 | 100 |

| Triphenylphosphine | 45 | 100 |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 94 | 80 |

Xantphos, a rigid bidentate ligand with a wide bite angle, accelerates reductive elimination and stabilizes Pd intermediates, achieving near-quantitative dipole formation.

Scope and Limitations

- Alkyne Compatibility : Electron-deficient alkynes (e.g., dimethylacetylene dicarboxylate) exhibit superior reactivity (76% yield).

- Imine Electronics : Electron-rich imines enhance dipole stability, favoring cycloaddition.

- CO Pressure : Optimal at 3 atm; lower pressures reduce dipole yield due to incomplete carbonylation.

Functional Group Introduction Strategies

4-Chlorobenzoyl Incorporation

The benzoyl group is introduced via Suzuki-Miyaura coupling or direct acylation. A reported protocol involves:

Carbaldehyde Installation

The Vilsmeier-Haack reaction using POCl₃ and DMF is preferred:

- Indolizine is reacted with DMF-POCl₃ complex at 0°C.

- Hydrolysis with aqueous NaOH yields the carbaldehyde.

Challenge : Over-oxidation to carboxylic acids requires strict temperature control (≤10°C).

Analytical and Spectroscopic Characterization

Critical data for validating synthesis success include:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 297.74 g/mol | HRMS (ESI+) |

| Melting Point | 158–160°C | Differential Scanning Calorimetry |

| ¹H NMR (CDCl₃) | δ 10.2 (s, 1H, CHO) | 500 MHz spectrometer |

| IR (KBr) | 1695 cm⁻¹ (C=O stretch) | FT-IR |

The carbaldehyde proton appears as a singlet at δ 10.2, while the methyl group on the indolizine resonates at δ 2.4.

Industrial-Scale Production Considerations

Catalytic Recycling

Pd/xantphos systems can be reused up to five times with <10% activity loss, reducing costs.

Solvent Selection

Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in minimizing side reactions during acylation.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions characteristic of its functional groups:

Carbaldehyde Group Reactions

-

Claisen–Schmidt Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in the presence of ethanolic NaOH to form chalcone derivatives .

-

Oxidation : Can be oxidized to carboxylic acids using reagents like potassium permanganate (though not explicitly described for this compound, inferred from analogous indolizines).

Chlorobenzoyl Group Reactions

-

Substitution : The chloro substituent on the benzoyl ring may undergo nucleophilic aromatic substitution under high-temperature or acidic conditions, though specific examples for this compound are not detailed .

-

Hydrolysis : Benzoyl chlorides can hydrolyze to carboxylic acids, but this would likely occur during synthesis rather than as a post-synthesis reaction .

Reaction Data and Characterization

Key analytical data from related indolizine derivatives highlight structural verification methods:

Reaction Conditions for Analogous Systems

While direct data for 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde is limited, insights from related compounds provide a framework:

-

Vilsmeier–Haack Formylation :

-

Claisen–Schmidt Condensation :

Biological and Chemical Implications

This synthesis and reaction profile underscores the compound’s potential as a versatile intermediate in organic and medicinal chemistry. Further research is needed to explore its full chemical and biological utility.

Scientific Research Applications

3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Functional Group Variations: Aldehyde vs. Oxime

3-(4-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde oxime (Santa Cruz Catalog #sc-345631, $334.00/1 g) replaces the 4-chloro substituent with 4-fluoro and introduces an oxime group (-CH=N-OH) instead of the aldehyde (-CHO) . Key differences include:

- Functional Group Reactivity : The oxime group enhances hydrogen-bonding capacity and stability compared to the aldehyde, which is more prone to oxidation or nucleophilic attack.

- Molecular Weight : Calculated as 309.3 g/mol (C₁₇H₁₂FN₃O₂), slightly higher due to the oxime’s additional nitrogen and oxygen atoms .

Substituent Position and Bioactivity: Ethyl Carboxylate Derivatives

Ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylate derivatives (e.g., compounds 2b, 2q, 2r ) feature an ester group (-COOEt) at position 1 instead of an aldehyde and a 7-acetyl substituent . These modifications impact:

- Stability : Esters are less reactive than aldehydes, favoring metabolic stability but limiting further derivatization.

- Bioactivity : Selected derivatives demonstrated dose-dependent anticancer activity (10–80 µg/mL) in unspecified assays, suggesting that substitutions at position 7 (e.g., acetyl) and the benzoyl group may enhance bioactivity .

Multi-Benzoyl Derivatives: Compound 21

The reaction of enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile yielded [3,5-bis-(4-chloro-benzoyl)-phenyl]-(4-chloro-phenyl)-methanone (21), a triply substituted benzoyl derivative . Compared to the target compound:

- Steric Effects : Three bulky 4-chloro-benzoyl groups likely reduce solubility and hinder molecular interactions.

- Electronic Profile : Multiple electron-withdrawing groups may create a highly polarized structure, altering reactivity.

Comparative Data Table

Key Observations

- Reactivity : The aldehyde group in the target compound offers unique opportunities for chemical modifications, contrasting with the stability of oximes and esters in analogs.

- Substituent Effects : Chlorine and fluorine at the benzoyl position modulate electronic properties, while acetyl or multiple benzoyl groups influence steric and bioactive profiles.

Notes

- Commercial Availability : The target compound’s discontinued status may limit accessibility compared to analogs like the fluoro-oxime derivative .

- Synthesis Pathways : Indirect evidence (e.g., use of 4-chloro-benzoyl chloride in reactions ) suggests plausible routes for synthesizing the target compound, though specifics are undocumented.

Biological Activity

3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde is C17H12ClNO2, and it has a molecular weight of 297.74 g/mol. The compound consists of an indolizine framework with a chloro-substituted benzoyl group and a carbaldehyde functional group, which enhances its reactivity and potential biological interactions.

Synthesis Methods:

The synthesis typically involves multi-step organic reactions, including the formation of intermediates through various coupling reactions. A common approach is to react substituted phenacyl bromides with indolizine derivatives under controlled conditions to yield the target compound.

Anticancer Properties

Preliminary investigations suggest that compounds with similar structures to 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde may interact with cellular pathways related to apoptosis and cell cycle regulation. For instance, indolizine derivatives have shown promise as inhibitors of cancer cell proliferation in vitro .

Table 1: Summary of Anticancer Activity of Indolizine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde | HCT 116 (colon cancer) | TBD | Induction of apoptosis |

| Ethyl 7-methoxy-2-substituted indolizines | Various | 6.56 - 6.94 | COX-2 inhibition |

Enzyme Inhibition

Indolizine derivatives have been studied for their inhibitory effects on various enzymes, notably xanthine oxidase and adenosine deaminase. These enzymes are crucial in purine metabolism, and their inhibition can lead to therapeutic effects in conditions like gout and other inflammatory diseases .

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde | Xanthine oxidase | TBD |

| Ethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1-carboxylate | COX-2 | 6.56 |

Study on Anticancer Activity

A study conducted on the anticancer properties of indolizine derivatives demonstrated that compounds similar to 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde exhibited significant cytotoxicity against HCT116 colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, leading to cell cycle arrest .

Pharmacological Evaluation

In a pharmacological evaluation, the compound was tested for its effects on xanthine oxidase activity. The results indicated that it could potentially serve as a therapeutic agent for managing hyperuricemia by inhibiting uric acid production .

Q & A

Q. What are the standard synthetic routes for 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step condensation and substitution reactions. For example:

Indolizine core formation : Cyclization of pyridine derivatives with α,β-unsaturated carbonyl compounds under basic conditions.

Benzoylation : Reaction with 4-chlorobenzoyl chloride in anhydrous solvents (e.g., dichloromethane) using triethylamine as a base .

Optimization Strategies :

- Temperature : Maintain 0–5°C during benzoylation to minimize side reactions.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm indolizine core and substituents (e.g., 4-chlorobenzoyl group).

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (acetonitrile/water) improves resolution .

Q. What are the common functional group transformations applicable to this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Oxidation : Convert the aldehyde group (-CHO) to carboxylic acid (-COOH) using KMnO4 in acidic conditions .

- Reduction : Reduce the aldehyde to a hydroxymethyl group (-CH2OH) with NaBH4 in methanol .

- Substitution : Introduce halogens (e.g., bromine) at the indolizine C-5 position via electrophilic aromatic substitution using Br2/FeBr3 .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of indolizine derivatives?

- Methodological Answer :

- Comparative Assays : Standardize bioactivity tests (e.g., IC50 measurements) across cell lines (e.g., HeLa vs. MCF-7) to account for cell-specific responses .

- Impurity Analysis : Use LC-MS to rule out confounding effects from synthetic byproducts (e.g., unreacted benzoyl chloride derivatives) .

- Structural Confirmation : Validate compound identity via X-ray crystallography (e.g., SHELXL refinement ) to ensure SAR conclusions are structure-specific.

Q. What computational or crystallographic approaches are suitable for elucidating the compound's three-dimensional structure?

- Methodological Answer :

- X-ray Crystallography :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis .

- Molecular Modeling :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. How to design experiments to investigate the compound's mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme Assays :

- Kinetic Studies : Measure inhibition constants (Ki) using varying substrate concentrations (Lineweaver-Burk plots) .

- Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or kinase domains) .

- Mutagenesis : Engineer enzyme variants (e.g., Tyr→Phe mutations) to identify critical binding residues via fluorescence quenching assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.